Celangulin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Celangulin is a natural insecticidal compound isolated from the plant Celastrus angulatus. It is a sesquiterpene polyol ester with a β-dihydroagarofuran skeleton. This compound is known for its potent insecticidal properties, particularly against lepidopteran larvae, making it a valuable tool in agricultural pest control .

准备方法

Synthetic Routes and Reaction Conditions

Celangulin can be extracted from the roots and leaves of Celastrus angulatus. The content in roots is higher than in leaves . The extraction process typically involves solvent extraction followed by purification steps such as chromatography to isolate the active compound.

Industrial Production Methods

The industrial production of this compound is currently limited due to its low yield and discontinuous supply from natural sources. advances in synthetic biology have provided opportunities for sustainable production. Researchers have identified key genes involved in the biosynthesis of this compound, which can be used to engineer microorganisms for large-scale production .

化学反应分析

Types of Reactions

Celangulin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxyl groups and the β-dihydroagarofuran skeleton.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

科学研究应用

Chemical Properties and Structure

Celangulin comprises several derivatives, notably this compound IV and V, which are sesquiterpene polyesters. The complex structure of these compounds can hinder their broader application in agricultural practices. Recent studies have focused on simplifying the structure of this compound V to enhance its biological activity while maintaining its insecticidal properties .

Targeting Na+/K+-ATPase

Research has demonstrated that this compound compounds primarily target the Na+/K+-ATPase enzyme in insect nervous systems. This enzyme is crucial for maintaining electrochemical gradients across cell membranes. Studies indicate that this compound IV exhibits a more potent inhibitory effect on Na+/K+-ATPase compared to this compound V, with inhibition percentages reaching 32.39% during narcosis and 37.73% during recovery periods in treated insects .

Impact on Insect Physiology

This compound V has been shown to cause significant physiological changes in target insects. For instance, it induces lesions in the midgut cells of Mythimna separata, leading to mitochondrial swelling and disorganization of organelles . These effects disrupt the normal functioning of digestive processes, enhancing the compound's insecticidal efficacy.

Comparative Toxicity Studies

This compound has been tested against various agricultural pests with promising results:

- Tetranychus cinnabarinus : Laboratory bioassays indicated that this compound's LC50 against this pest was significantly lower than that of conventional pesticides like pyridaben and omethoate, showcasing its potential as a viable alternative for pest control .

- Mythimna separata : Structural optimization studies revealed that certain synthesized derivatives of this compound exhibited up to 102-fold greater stomach toxicity than this compound V against this pest .

Case Studies

- Insect Resistance : A study indicated that this compound maintained effectiveness against fenpropathrin-resistant strains of Tetranychus cinnabarinus, suggesting it could be a strategic tool in integrated pest management programs .

- Field Trials : Field experiments demonstrated that this compound formulations could achieve high mortality rates in pest populations while being less harmful to beneficial insects compared to synthetic pesticides .

Future Prospects and Research Directions

The ongoing research aims to further elucidate the mechanisms of action of this compound compounds and optimize their structures for enhanced efficacy. The focus is on:

- Developing new analogues with simplified structures that retain or amplify insecticidal properties.

- Investigating the environmental impact and safety profiles of this compound-based formulations.

作用机制

Celangulin exerts its insecticidal effects by targeting the vacuolar ATPase (V-ATPase) in the midgut cells of insects. It binds to subunits of V-ATPase, inhibiting its activity and disrupting intracellular pH, homeostasis, and nutrient transport mechanisms . This leads to the death of the insect larvae.

相似化合物的比较

Celangulin is often compared with other sesquiterpene polyol esters, such as this compound IV and this compound V. These compounds share a similar β-dihydroagarofuran skeleton but differ in their specific functional groups and insecticidal potency . This compound V, for example, has been shown to have higher insecticidal activity compared to this compound IV .

List of Similar Compounds

- This compound IV

- This compound V

- Dihydroagarofuran derivatives

This compound stands out due to its unique combination of hydroxyl groups and its potent insecticidal activity, making it a valuable compound for both scientific research and practical applications in pest control.

生物活性

Celangulin, a compound derived from the plant Celastrus angulatus, has garnered attention for its biological activity, particularly in the context of pest management. This article explores the various aspects of this compound's biological properties, including its insecticidal effects, mechanisms of action, and potential applications in agriculture.

Overview of this compound

This compound is primarily recognized for its insecticidal properties. It is categorized as a nonalkaloidal insect antifeedant, which means it can deter insects from feeding without being toxic to non-target organisms. This characteristic makes this compound an attractive candidate for use in botanical pesticides.

Toxicity Studies

Recent studies have quantified the toxicity of this compound against various insect species. Notably, this compound demonstrated a median lethal dose (LD50) of 0.046 ng/ant against Solenopsis invicta (red imported fire ants), indicating high toxicity levels compared to other botanical pesticides like azadirachtin, which had an LD50 of 0.200 ng/ant .

The following table summarizes the LD50 values and lethal times (LT50) for this compound and other compounds:

| Compound | LD50 (ng/ant) | LT50 (h) at 0.125 mg/L |

|---|---|---|

| This compound | 0.046 | 9.905 |

| Azadirachtin | 0.200 | 60.410 |

| Veratramine | 544.610 | 46.967 |

This compound IV (C-IV) and V (C-V), the primary active components isolated from Celastrus angulatus, inhibit the activity of Na+/K+-ATPase, an essential enzyme in insect neurophysiology. Research indicates that C-IV exhibits a more pronounced inhibitory effect on Na+/K+-ATPase compared to C-V, with inhibition percentages reaching 32.39% during narcosis and 37.73% during recovery periods . The differential effects on insect neuromuscular synapses suggest that these compounds can disrupt normal nerve impulse conduction, leading to paralysis or excitation in insects.

Field Trials

Field trials have demonstrated the efficacy of this compound as a botanical pesticide. In one study, treatment with this compound resulted in significant mortality rates among pest populations while showing low toxicity to beneficial insects . The ability to cause secondary mortality among treated populations indicates its potential for integrated pest management strategies.

Laboratory Experiments

In laboratory settings, the insecticidal activity of new ester-derivatives of this compound was evaluated against third-instar larvae of Mythimna separata. Some derivatives exhibited higher mortality rates than this compound itself, suggesting that structural modifications could enhance biological activity . For example, derivatives with acetyl and propionyl groups showed mortality rates of 75% and 83% , respectively.

Environmental Impact

This compound's low toxicity to non-target organisms positions it as an environmentally friendly alternative to synthetic pesticides. Studies indicate that it does not significantly affect beneficial arthropods, making it suitable for sustainable agricultural practices .

属性

分子式 |

C32H40O14 |

|---|---|

分子量 |

648.6 g/mol |

IUPAC 名称 |

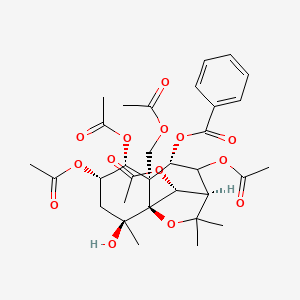

[(1S,2S,4S,5R,6S,7S,9R,12R)-4,5,8,12-tetraacetyloxy-6-(acetyloxymethyl)-2-hydroxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate |

InChI |

InChI=1S/C32H40O14/c1-16(33)40-15-31-25(43-19(4)36)22(41-17(2)34)14-30(8,39)32(31)26(44-20(5)37)23(29(6,7)46-32)24(42-18(3)35)27(31)45-28(38)21-12-10-9-11-13-21/h9-13,22-27,39H,14-15H2,1-8H3/t22-,23+,24?,25-,26+,27+,30-,31-,32-/m0/s1 |

InChI 键 |

SIEZSHWOPJNWFA-YRJKAWBZSA-N |

手性 SMILES |

CC(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13[C@@H]([C@@H](C([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C |

规范 SMILES |

CC(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。